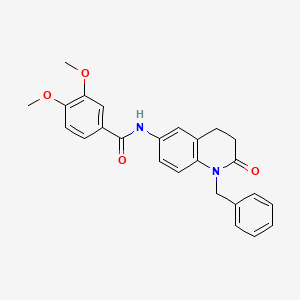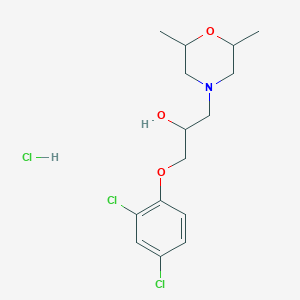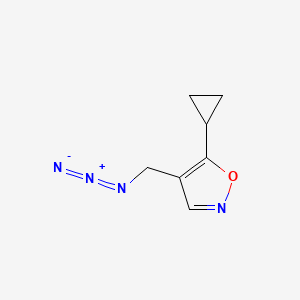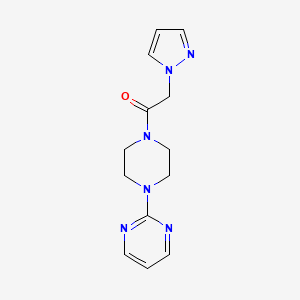
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C25H24N2O4 and its molecular weight is 416.477. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Sigma-2 Receptor Probes
A study by Xu et al. (2005) developed N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide and its analogs as sigma-2 receptor probes. These compounds were radiolabeled and evaluated for binding to sigma-2 receptors, showing high affinity and potential for studying sigma-2 receptors in vitro (Xu et al., 2005).
Cellular Proliferation in Tumors
Dehdashti et al. (2013) investigated a cellular proliferative marker, N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide (18F-ISO-1), for imaging tumor proliferation using PET in patients with malignant neoplasms. The study evaluated the safety, dosimetry, and feasibility of this approach (Dehdashti et al., 2013).
Thermal Fragmentation Studies
Gaber et al. (2008) conducted thermal fragmentation studies on N-arylbenzamide oximes and O-phenylsulfonyloxime derivatives. These studies provided insights into the fragmentation mechanisms of these compounds under different conditions (Gaber et al., 2008).
Synthetic Route Development
Yoshida et al. (2014) developed a practical and scalable synthetic route for YM758 monophosphate, a molecule related to N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide. This synthesis was important for producing If channel inhibitors (Yoshida et al., 2014).
Imaging Sigma2 Receptor Status of Tumors
Tu et al. (2007) synthesized fluorine-containing benzamide analogs for PET imaging of sigma-2 receptor status in solid tumors. These compounds showed high tumor uptake and were considered suitable for imaging the sigma2 receptor status (Tu et al., 2007).
Metabolite Identification
Umehara et al. (2009) identified metabolites of a novel inhibitor of the If current channel, demonstrating its potential for treating stable angina and atrial fibrillation. The study explored renal and hepatic excretion of these metabolites (Umehara et al., 2009).
Palladium-Catalyzed Synthesis
Hikawa et al. (2012) developed a method for synthesizing 4-phenylquinazolinones, involving a palladium-catalyzed reaction of o-aminobenzamides with benzyl alcohols. This method is significant for constructing quinazolinones (Hikawa et al., 2012).
Fine-tuned Control in Oxidation Reactions
Kim et al. (2001) explored the oxidation of fused 1,4-dimethoxybenzenes to benzoquinones using NBS, demonstrating fine-tuned control over bromination and oxidation reactions. This study is relevant for understanding reaction mechanisms in organic synthesis (Kim et al., 2001).
Rh(III)-Catalyzed Olefination
Rakshit et al. (2011) reported an efficient Rh(III)-catalyzed oxidative olefination using N-methoxybenzamides, showcasing a mild and selective process for producing valuable tetrahydroisoquinolinone products (Rakshit et al., 2011).
Synthesis of Alkaloids
Huang et al. (2004) described the synthesis of (±)-Glaucine and (±)-Neospirodienone via an one-pot Bischler-Napieralski reaction and oxidative coupling, demonstrating the versatility of these methods in producing complex alkaloids (Huang et al., 2004).
SRN1 Reactions in DMSO
Guastavino et al. (2006) achieved the synthesis of 3-substituted isoquinolin-1-(2H)-ones by photostimulated SRN1 reactions in DMSO, highlighting a novel approach to synthesizing these compounds (Guastavino et al., 2006).
Cyclization of N-Linked Carbohydrates
Harvey (2000) examined electrospray and collision-induced dissociation fragmentation spectra of derivatives prepared from N-linked glycans, contributing to the understanding of carbohydrate chemistry (Harvey, 2000).
Enantioselective Synthesis of Alkaloids
Blank and Opatz (2011) reported the enantioselective synthesis of tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids, showing the potential for producing these compounds from a deprotonated α-aminonitrile (Blank & Opatz, 2011).
Free Radical Scavengers from Streptomyces
Kim et al. (1996) isolated benzastatins A, B, C, and D from Streptomyces nitrosporeus 30643, which exhibited activity as free radical scavengers and showed potential in inhibiting glutamate toxicity (Kim et al., 1996).
Copper-Catalyzed Intramolecular Amination
Yamamoto et al. (2016) explored a copper-catalyzed intramolecular amination for synthesizing isoindolinones, highlighting the significance of this method in medicinal chemistry (Yamamoto et al., 2016).
Eigenschaften
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c1-30-22-12-8-19(15-23(22)31-2)25(29)26-20-10-11-21-18(14-20)9-13-24(28)27(21)16-17-6-4-3-5-7-17/h3-8,10-12,14-15H,9,13,16H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIPBCZGNVURPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2612311.png)
![7-(4-Benzylpiperazin-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2612314.png)
![3-fluoro-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2612315.png)


![3-[(4-benzylpiperidino)carbonyl]-6-propylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2612319.png)


![9-(3-(2-oxopyrrolidin-1-yl)propyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2612327.png)
![methyl 3-{[(2Z)-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2612328.png)

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclopropanesulfonamide](/img/structure/B2612331.png)
